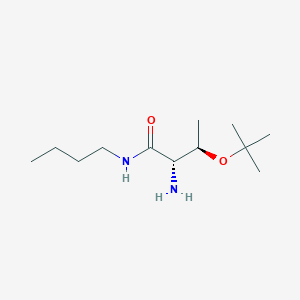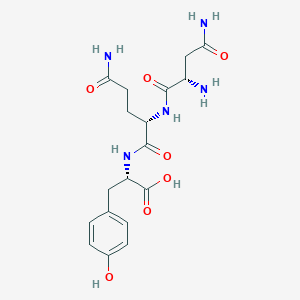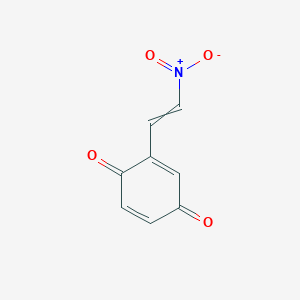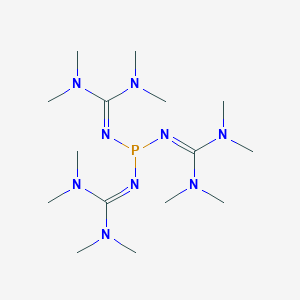
Guanidine, N'',N''''',N''''''''-phosphinidynetris[N,N,N',N'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-]: is a highly specialized compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure and reactivity, making it a valuable component in synthetic chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or the catalytic guanylation of amines. Transition-metal-catalyzed methods are also employed to achieve the desired guanidine structures. For instance, the catalytic guanylation reaction of amines with carbodiimides can be performed under mild conditions to yield multisubstituted guanidines .
Industrial Production Methods: Industrial production of guanidine derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a ligand and reducing agent in various polymerization reactions. It has been employed in the supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of methyl methacrylate, demonstrating its versatility in synthetic applications .
Biology and Medicine: Guanidine derivatives are known for their biological activity, including their role as DNA-intercalators and kinase inhibitors. These properties make them valuable in medicinal chemistry for the development of therapeutic agents .
Industry: In the industrial sector, guanidine compounds are used in the production of plastics, explosives, and other materials. Their strong basicity and reactivity make them suitable for various industrial processes .
Mechanism of Action
The mechanism of action of guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] involves its interaction with molecular targets such as DNA and enzymes. The compound can form hydrogen bonds and interact with aromatic systems, influencing the conformation and activity of biological molecules. This interaction is often driven by the high basicity and planarity of the guanidine moiety .
Comparison with Similar Compounds
Guanidine: A simpler compound with the formula HNC(NH2)2, used in the production of plastics and explosives.
N,N,N’,N’-Tetramethylguanidine: A related compound used as a base in organic synthesis.
Uniqueness: Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] is unique due to its multisubstituted structure, which enhances its reactivity and versatility in various applications. Its ability to act as both a ligand and reducing agent sets it apart from simpler guanidine derivatives .
Properties
CAS No. |
210483-30-0 |
|---|---|
Molecular Formula |
C15H36N9P |
Molecular Weight |
373.48 g/mol |
IUPAC Name |
2-bis[bis(dimethylamino)methylideneamino]phosphanyl-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C15H36N9P/c1-19(2)13(20(3)4)16-25(17-14(21(5)6)22(7)8)18-15(23(9)10)24(11)12/h1-12H3 |
InChI Key |
XNRHGNWRXRUOBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NP(N=C(N(C)C)N(C)C)N=C(N(C)C)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


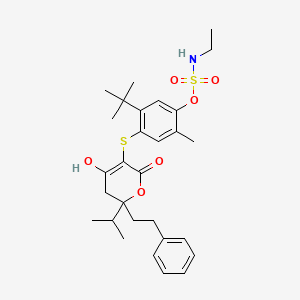
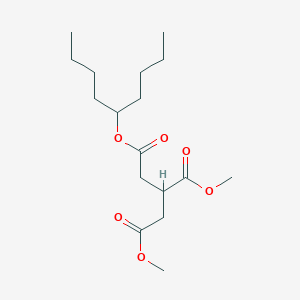
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
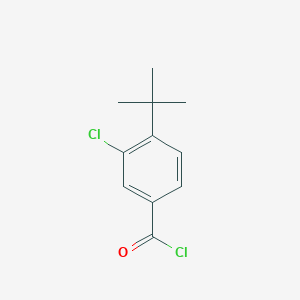
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
